molecular formula C12H23NO6 B13204746 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid

Cat. No.: B13204746
M. Wt: 277.31 g/mol
InChI Key: BSGFUTYCGAMMLZ-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, an aminooxy functional group, and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the tert-butoxycarbonyl (Boc) protecting group to an aminooxy precursor. This is followed by the introduction of the methoxymethyl group through a series of reactions involving appropriate reagents and catalysts. The final step usually involves the formation of the butanoic acid moiety under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. The tert-butoxycarbonyl (Boc) group serves as a protecting group, allowing selective reactions to occur at other functional sites. The aminooxy group can participate in nucleophilic attacks, while the methoxymethyl group provides stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(hydroxymethyl)-3-methylbutanoic acid
  • 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(ethoxymethyl)-3-methylbutanoic acid

Uniqueness

Compared to similar compounds, 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid offers unique properties due to the presence of the methoxymethyl group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications and research studies.

Properties

Molecular Formula

C12H23NO6

Molecular Weight

277.31 g/mol

IUPAC Name

2-(methoxymethyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid

InChI

InChI=1S/C12H23NO6/c1-8(2)12(7-17-6,9(14)15)19-13-10(16)18-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15)

InChI Key

BSGFUTYCGAMMLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC)(C(=O)O)ONC(=O)OC(C)(C)C

Origin of Product

United States

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